molecular formula C5H5F3O3 B1171003 methyl (Z)-4,4,4-trifluoro-3-hydroxybut-2-enoate CAS No. 178380-97-7

methyl (Z)-4,4,4-trifluoro-3-hydroxybut-2-enoate

Cat. No.: B1171003
CAS No.: 178380-97-7
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Preparation Methods

Synthetic Routes and Reaction Conditions

methyl (Z)-4,4,4-trifluoro-3-hydroxybut-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of methyl 4,4,4-trifluoro-3-hydroxybut-2-enoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

methyl (Z)-4,4,4-trifluoro-3-hydroxybut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl (Z)-4,4,4-trifluoro-3-hydroxybut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.

    Medicine: Investigated for its potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4,4,4-trifluoro-3-hydroxybut-2-enoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxy group can form hydrogen bonds with active sites, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,4,4-trifluoro-3-hydroxybutanoate
  • Methyl 4,4,4-trifluoro-3-oxobut-2-enoate
  • methyl (Z)-4,4,4-trifluoro-3-hydroxybut-2-enoate derivatives

Uniqueness

This compound is unique due to the presence of both trifluoromethyl and hydroxy groups, which impart distinct chemical properties. This combination allows for versatile reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

CAS No.

178380-97-7

Molecular Formula

C5H5F3O3

Molecular Weight

0

Synonyms

2-Butenoic acid, 4,4,4-trifluoro-3-hydroxy-, methyl ester

Origin of Product

United States

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